trans-2-(Trifluoromethyl)cyclopropanamine hcl
CAS No.: 1287760-01-3
Cat. No.: VC2712014
Molecular Formula: C4H7ClF3N
Molecular Weight: 161.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1287760-01-3 |
|---|---|
| Molecular Formula | C4H7ClF3N |
| Molecular Weight | 161.55 g/mol |
| IUPAC Name | (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H/t2-,3-;/m1./s1 |
| Standard InChI Key | SOHXDJVKUXKZIJ-SWLXLVAMSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]1N)C(F)(F)F.Cl |
| SMILES | C1C(C1N)C(F)(F)F.Cl |
| Canonical SMILES | C1C(C1N)C(F)(F)F.Cl |
Introduction
Chemical Structure and Properties
Trans-2-(Trifluoromethyl)cyclopropanamine hydrochloride is identified by the CAS number 1287760-01-3 and has the molecular formula C4H7ClF3N with a molecular weight of 161.55 g/mol. The IUPAC name for this compound is (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride. The structure features a cyclopropane ring with a trifluoromethyl group and an amine group in a trans configuration.
The presence of the trifluoromethyl (CF3) group significantly influences the compound's chemical properties . This group enhances lipophilicity, which affects how the molecule interacts with biological membranes and targets . Additionally, the trifluoromethyl group potentially alters the compound's reactivity and biological activity, making it valuable for medicinal chemistry applications .
As a hydrochloride salt, this compound exhibits improved water solubility compared to its free base form . This characteristic is particularly advantageous for pharmaceutical formulations where aqueous solubility is often a critical parameter for drug delivery and bioavailability.
Chemical Properties Table
Applications in Research and Development
Trans-2-(Trifluoromethyl)cyclopropanamine hydrochloride serves as a valuable building block in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical development. Its unique structural features make it particularly suitable for these applications.
Pharmaceutical Applications
In medicinal chemistry, this compound is of interest for its potential to influence the pharmacological profiles of drug candidates . The trifluoromethyl group's lipophilic nature can enhance a molecule's ability to cross biological membranes, potentially improving bioavailability . Additionally, the cyclopropane ring provides conformational rigidity, which can lead to increased selectivity for biological targets.
The compound may serve as an intermediate in the development of drugs targeting various therapeutic areas. The specific stereochemistry of the trans configuration can influence how derivative molecules interact with biological receptors and enzymes, potentially leading to improved efficacy or reduced side effects .
Agrochemical Applications
In agrochemical development, trans-2-(Trifluoromethyl)cyclopropanamine hydrochloride may contribute to the creation of crop protection agents such as pesticides, herbicides, or fungicides. The trifluoromethyl group's properties can influence the compound's stability, lipophilicity, and biological activity, all crucial factors in developing effective agrochemicals.
Enzyme and Receptor Interactions
This compound is studied for its potential biological activity, including specific interactions with enzymes and receptors. Understanding these interactions is crucial for developing targeted therapeutics and for exploring the compound's broader applications in biological systems.
Analytical Techniques for Characterization
Several analytical techniques are employed to characterize trans-2-(Trifluoromethyl)cyclopropanamine hydrochloride and confirm its structure, purity, and properties. While the search results don't explicitly detail these techniques, standard methods for similar compounds would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 19F NMR would be particularly valuable for identifying the presence and environment of the trifluoromethyl group and confirming the cyclopropane structure.
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Mass Spectrometry: This technique provides information about the molecular weight and fragmentation pattern, helping to confirm the molecular formula.
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X-ray Crystallography: For related crystalline compounds, X-ray diffraction patterns provide detailed structural information, including bond lengths, angles, and the spatial arrangement of atoms .
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Infrared Spectroscopy (IR): This method helps identify functional groups, including the amine and C-F bonds.
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High-Performance Liquid Chromatography (HPLC): Used for determining purity and potentially for separating stereoisomers.
These analytical techniques collectively provide comprehensive characterization of the compound's structure, purity, and physicochemical properties.
| Quantity | Price (where available) |
|---|---|
| 50mg | 639.00 € (for a similar compound) |
| 250mg | Price available upon inquiry |
| 500mg | 1,771.00 € (for a similar compound) |
| Undefined sizes | Price available upon inquiry |
These prices may vary based on supplier, purity grade, and ordering quantity. Researchers should contact suppliers directly for the most current pricing and availability information.
Comparison with Similar Compounds
Trans-2-(Trifluoromethyl)cyclopropanamine hydrochloride can be compared with structurally related compounds to better understand its unique properties and potential applications.
Structural Analogs
One similar compound mentioned in the search results is trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride (CAS: 175168-77-1). This related compound differs by having a phenyl group that bears the trifluoromethyl substituent, resulting in a more complex structure and higher molecular weight (237.65 g/mol compared to 161.55 g/mol). The phenyl group likely influences the compound's lipophilicity, steric properties, and potential biological interactions.
Another related class of compounds is the 2-(3,4-difluorophenyl)cyclopropanamine derivatives, which feature difluorophenyl groups instead of a trifluoromethyl group . These compounds are notably used as intermediates in the synthesis of pharmaceutical agents such as ticagrelor .
Structure-Activity Relationships
The positioning of functional groups, particularly the trifluoromethyl group, and the stereochemistry of the cyclopropane ring significantly influence the compound's chemical reactivity and biological activity. The trans configuration specifically affects how the molecule interacts with biological targets, potentially influencing binding affinity and selectivity .
Future Research Directions
Based on the properties and current applications of trans-2-(Trifluoromethyl)cyclopropanamine hydrochloride, several promising research directions can be identified:
Medicinal Chemistry Applications
Further exploration of this compound as a building block for new pharmaceutical agents could yield valuable therapeutics. The unique combination of the cyclopropane ring and trifluoromethyl group provides a scaffold that could be modified to target specific biological receptors or pathways .
Structure-Activity Relationship Studies
Systematic studies comparing trans-2-(Trifluoromethyl)cyclopropanamine hydrochloride with structural analogs could provide insights into how specific structural features influence biological activity, potentially guiding the design of more effective compounds for particular applications.
Novel Synthetic Methodologies
Development of more efficient, stereoselective methods for synthesizing this compound and its derivatives could make these valuable building blocks more accessible for research and development.
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